(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea is a compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a tetrahydroquinazoline ring, which is a key structural motif in the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of protecting groups at the C2-tert-butyl moiety of the quinazoline ring can facilitate further functionalization and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives .
Scientific Research Applications
(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it exhibits high binding affinity toward enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1), which are essential for the survival of Mycobacterium tuberculosis . This interaction inhibits the activity of these enzymes,
Properties
Molecular Formula |
C9H13N5O |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(6-amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea |
InChI |
InChI=1S/C9H13N5O/c10-6-1-2-7-5(3-6)4-12-9(13-7)14-8(11)15/h4,6H,1-3,10H2,(H3,11,12,13,14,15) |
InChI Key |
SEIGVCFDRGXPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.